Sabcomeline

Overview

Description

Sabcomeline, also known as Memric or SB-202,026, is a selective muscarinic M1 receptor partial agonist. It was initially developed for the treatment of Alzheimer’s disease. Despite its promising potential, it was discontinued after phase III clinical trials due to poor results .

Mechanism of Action

Target of Action

Sabcomeline, also known as SB-202026, is a functionally selective muscarinic M1 receptor partial agonist . The M1 receptor is a type of muscarinic receptor that plays a crucial role in the nervous system, particularly in the cerebral cortex, hippocampus, and striatum .

Mode of Action

This selective action allows it to improve cognitive function without causing the side effects typically associated with full muscarinic agonists .

Biochemical Pathways

The M1 receptor is part of the G protein-coupled receptor family, which plays a key role in transmitting signals across the cell membrane. When this compound binds to the M1 receptor, it triggers a cascade of biochemical reactions that can enhance cognitive function . .

Pharmacokinetics

This compound exhibits rapid binding kinetics in the brain. Maximum receptor occupancy is observed about 1 hour after intravenous injection, and the binding availability of muscarinic acetylcholine (mACh) receptors returns to the control level by 3-4 hours . This suggests that this compound is quickly distributed and eliminated from the body .

Result of Action

This compound has been shown to improve performance in tasks requiring cognitive function in animal studies . For example, it significantly reversed the T-maze choice accuracy deficit induced by a delay in rats . It’s important to note that this compound was under development for the treatment of alzheimer’s disease but was discontinued due to poor results in phase iii clinical trials .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the physiological state of the individual, such as their blood pressure . .

Biochemical Analysis

Biochemical Properties

Sabcomeline interacts with the muscarinic M1 receptor, acting as a partial agonist . It has low affinity for other receptors such as adrenergic α1, β1, β2, dopaminergic D1, D2, 5-HT2C, 5-HT1D, and GABAA receptors . The nature of these interactions is selective, meaning that this compound preferentially binds and activates the M1 receptor over other types of receptors .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it can reverse delay-induced deficits in T-maze choice accuracy in a rewarded alternation task in rats . This suggests that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the muscarinic M1 receptor. As a partial agonist, it can bind to this receptor and induce a response, but not to the same extent as a full agonist would . This interaction can lead to changes in gene expression and potentially influence enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have rapid binding kinetics in mouse brain . Maximum receptor occupancy was observed about 1 hour after intravenous injection of this compound, and the binding availability of muscarinic acetylcholine (mACh) receptors had almost returned to the control level by 3–4 hours .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For example, this compound significantly reversed the T-maze choice accuracy deficit induced by a 20-second delay at doses of 0.03 and 0.1 mg/kg .

Transport and Distribution

This compound is highly brain penetrant in mice after oral or systemic administration . This suggests that it can be effectively transported and distributed within cells and tissues.

Subcellular Localization

Given its interaction with the muscarinic M1 receptor, it is likely that it localizes to areas of the cell where these receptors are present .

Preparation Methods

Sabcomeline is synthesized through a series of chemical reactions. The key intermediate in its synthesis is R-(Z)-α-(methoxyimino)-1-azabicyclo[2.2.2]octane-3-acetonitrile . The synthetic route involves the formation of this intermediate, followed by its conversion to the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods would likely involve scaling up these reactions while ensuring safety and efficiency.

Chemical Reactions Analysis

Sabcomeline undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used in substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Sabcomeline has been extensively studied for its potential therapeutic applications. In the field of medicine, it was investigated as a treatment for Alzheimer’s disease due to its ability to selectively activate muscarinic M1 receptors, which are involved in cognitive processes . In addition to its potential therapeutic applications, this compound has also been used in research studies to understand the role of muscarinic receptors in various physiological processes .

Comparison with Similar Compounds

Sabcomeline is unique in its selective activation of muscarinic M1 receptors. Other similar compounds include:

Alvameline: Another muscarinic receptor agonist with a different selectivity profile.

Milameline: A muscarinic receptor agonist with some selectivity for M2 receptors.

Tazomeline: A muscarinic receptor agonist with a different selectivity profile.

Xanomeline: A muscarinic receptor agonist with some selectivity for M1 receptors.

Compared to these compounds, this compound’s unique selectivity for muscarinic M1 receptors makes it a valuable tool for studying the role of these receptors in cognitive processes .

Biological Activity

Sabcomeline, also known as SB-202026, is a synthetic compound primarily recognized for its role as a partial agonist at the muscarinic M1 receptor. This receptor is part of the muscarinic acetylcholine receptor family, which is integral to various physiological processes, particularly within the central nervous system. The biological activity of this compound has been extensively studied, especially regarding its potential applications in treating cognitive impairments and neurodegenerative diseases.

This compound's primary mechanism involves stimulating the cholinergic system, which is often compromised in conditions such as Alzheimer's disease (AD) and schizophrenia. By selectively activating the M1 receptor, this compound enhances cognitive functions like learning and memory without the extensive side effects typically associated with broader muscarinic receptor agonists. This selectivity is crucial, as it minimizes adverse effects related to M2 and M3 receptor activation, such as gastrointestinal disturbances .

Binding Affinity and Efficacy

Research comparing this compound with other muscarinic partial agonists has demonstrated its unique pharmacological profile. In functional studies, this compound exhibited:

- High potency : It was identified as the most potent agonist among tested compounds at various muscarinic receptor subtypes (hM1–hM5).

- Low efficacy : Despite its potency, this compound displayed lower efficacy compared to full agonists like xanomeline and milameline .

The following table summarizes key findings from comparative studies:

| Compound | Receptor Target | Potency (EC50) | Efficacy (Emax) | Unique Features |

|---|---|---|---|---|

| This compound | M1 | High | Low | Selective for M1 receptor |

| Xanomeline | M1 | Moderate | High | Full agonist with broader effects |

| Milameline | M2 | Moderate | High | Full agonist with side effects |

Alzheimer's Disease

In clinical trials for Alzheimer's disease, early studies indicated that this compound could improve cognitive scores on assessments such as the Alzheimer's Disease Assessment Scale–Cognitive Subscale (ADAS-Cog). However, larger phase 3 trials failed to meet primary endpoints, leading to a reevaluation of its therapeutic potential .

Schizophrenia

This compound was also investigated for its effects on cognitive deficits in schizophrenia. While initial findings suggested some improvements in cognitive tasks, these results were not statistically significant across broader clinical measures like the Positive and Negative Syndrome Scale (PANSS) .

Animal Studies

Animal models have provided insights into this compound's efficacy in enhancing memory-related tasks. For instance:

- In T-maze tests assessing short-term spatial memory, this compound reversed deficits at significantly lower doses compared to other cholinergic agents like tacrine .

- Studies showed that this compound effectively improved performance in tasks requiring learning and memory retention .

Conclusion and Future Directions

This compound's selective action on the M1 receptor presents a promising avenue for treating cognitive impairments associated with neurodegenerative diseases. Despite mixed results from clinical trials, ongoing research may uncover new applications or combination therapies that leverage its unique pharmacological properties. Future studies should focus on optimizing dosing strategies and exploring potential synergies with other treatments to enhance therapeutic outcomes.

Properties

IUPAC Name |

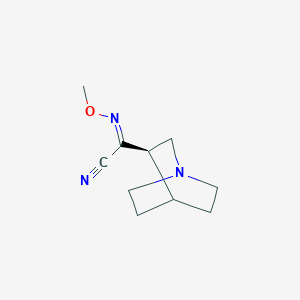

(3Z,3R)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-14-12-10(6-11)9-7-13-4-2-8(9)3-5-13/h8-9H,2-5,7H2,1H3/b12-10+/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWCBYSUUOFOMF-QTLFRQQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C#N)C1CN2CCC1CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(\C#N)/[C@H]1CN2CCC1CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101028868 | |

| Record name | (2Z)-(3R)-1-Azabicyclo[2.2.2]oct-3-yl(methoxyimino)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159912-53-5 | |

| Record name | Sabcomeline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159912-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sabcomeline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159912535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2Z)-(3R)-1-Azabicyclo[2.2.2]oct-3-yl(methoxyimino)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SABCOMELINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8P92V596C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.